molecular formula C13H8BrF B12843833 2-bromo-7-fluoro-9H-fluorene CAS No. 1806-21-9

2-bromo-7-fluoro-9H-fluorene

Cat. No.: B12843833
CAS No.: 1806-21-9
M. Wt: 263.10 g/mol
InChI Key: OWHRBUKPUVSUDS-UHFFFAOYSA-N
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Description

2-Bromo-7-fluoro-9H-fluorene (CAS 1806-21-9) is a halogenated fluorene derivative of significant interest in advanced materials research. This compound, with a molecular formula of C 13 H 8 BrF and a molecular weight of 263.105 g/mol, serves as a versatile building block in organic synthesis . Its physical properties, including a density of 1.559 g/cm³ and a boiling point of 354.2°C, make it suitable for various experimental conditions . The primary research value of this compound lies in its application in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic semiconductors . The bromine and fluorine substituents at the 2 and 7 positions act as orthogonal reactive sites, enabling sequential functionalization via cross-coupling reactions, such as Suzuki or Stille couplings . This allows researchers to construct complex π-conjugated systems and donor-acceptor materials with tailored optoelectronic properties . Furthermore, the fluorene core provides excellent thermal stability and photophysical characteristics, which are critical for the performance and durability of electronic devices . Related fluorene structures are also investigated in biophysical and medicinal chemistry research, for instance, as scaffolds for developing molecular probes that target amyloid aggregates, highlighting the potential cross-disciplinary utility of this chemical scaffold . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1806-21-9

Molecular Formula

C13H8BrF

Molecular Weight

263.10 g/mol

IUPAC Name

2-bromo-7-fluoro-9H-fluorene

InChI

InChI=1S/C13H8BrF/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2

InChI Key

OWHRBUKPUVSUDS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-7-fluoro-9H-fluorene can be synthesized through a bromination reaction of fluorene. One common method involves using propylene carbonate as a solvent and N-bromosuccinimide (NBS) as the brominating reagent . The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-7-fluoro-9H-fluorene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the aid of a catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorene derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of fluorene-based alcohols, ketones, or hydrocarbons.

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs):
2-Bromo-7-fluoro-9H-fluorene is utilized in the fabrication of OLEDs due to its unique electronic properties, which enhance light emission efficiency. The incorporation of this compound can lead to improved color purity and brightness in display technologies.

Organic Photovoltaics (OPVs):
The compound also plays a crucial role in OPVs, where it contributes to better charge transport properties. This enhances the overall efficiency of solar cells, making them more viable for commercial applications.

Material Science

Synthesis of Advanced Materials:
In material science, this compound is employed to synthesize polymers with tailored properties. These materials find applications in coatings, adhesives, and other composite materials that require specific mechanical or thermal characteristics.

Fluorescent Probes:
The compound serves as a key component in developing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity, facilitating advancements in biomedical research.

Pharmaceutical Research

Drug Design:
Research has indicated that this compound can be explored for its potential as a therapeutic agent. Its structure allows for modifications that could lead to new drug candidates targeting specific biological pathways.

Anticancer Activity:
Studies involving structurally similar compounds have shown promising results in anticancer activity. For instance, derivatives of fluorene have been tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to traditional chemotherapeutics like 5-fluorouracil . This suggests that this compound could be a candidate for further investigation in cancer therapy.

Case Study 1: Anticancer Properties

A study synthesized derivatives of fluorene and evaluated their cytotoxic activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The results indicated that many compounds exhibited significant activity, suggesting that halogenated fluorene derivatives could serve as effective anticancer agents .

Case Study 2: Fluorescent Probes in Biological Imaging

Research has demonstrated the effectiveness of fluorescent probes based on halogenated fluorene derivatives in biological imaging techniques. These probes allow for real-time visualization of cellular processes, enhancing our understanding of disease mechanisms and treatment responses .

Mechanism of Action

The mechanism of action of 2-bromo-7-fluoro-9H-fluorene involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents influence the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Fluorenes

2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene (C₁₅H₁₃BrCl, MW: 323.62)
  • Substituents : 2-Br, 7-Cl, 9,9-diMe.
  • Properties: The chlorine atom’s lower electronegativity compared to fluorine reduces electron-withdrawing effects, while dimethyl groups at the 9-position enhance solubility in nonpolar solvents .
  • Applications : Intermediate in catalytic systems for amination or arylation due to steric hindrance from dimethyl groups .
7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene (C₁₅H₁₂BrI, MW: 383.07)
  • Substituents : 7-Br, 2-I, 9,9-diMe.
  • Properties : Iodine’s larger atomic radius facilitates nucleophilic substitution, while dimethyl groups stabilize the structure. Boiling point: 424.2°C .
  • Applications : Used in organic electronics for heavy-atom effects in phosphorescence .
2,7-Diiodo-9,9-dioctyl-9H-fluorene (C₂₉H₄₀I₂, MW: 642.44)
  • Substituents : 2,7-I, 9,9-di-octyl.
  • Properties : Long alkyl chains improve solubility in organic solvents, critical for polymer processing. Diiodo substitution enables sequential cross-coupling .
  • Applications : Building block for conjugated polymers in OLEDs .

Functional Group-Modified Fluorenes

2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene (C₁₅H₁₂BrNO₂, MW: 316.17)
  • Substituents: 2-Br, 7-NO₂, 9,9-diMe.
  • Properties : Nitro groups are strong electron-withdrawing, red-shifting absorption spectra. Synthesized via nitration followed by bromination (82% yield) .
  • Applications: Nonlinear optical materials due to polarized π-system .
7-Bromo-9,9-dimethyl-9H-fluorene-2-ol (C₁₅H₁₃BrO, MW: 289.17)
  • Substituents : 7-Br, 2-OH, 9,9-diMe.
  • Properties: Hydroxyl group introduces polarity, increasing aqueous solubility.
  • Applications : Intermediate in pharmaceutical synthesis .

Spiro and Aryl-Substituted Fluorenes

2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene (C₂₅H₁₆BrI, MW: 523.20)
  • Substituents : 2-Br, 7-I, 9,9-diPh.
  • Properties : Bulky diphenyl groups increase steric hindrance, reducing aggregation in solid-state applications. Iodine enhances heavy-atom effects for optoelectronics .
  • Applications : Light-emitting diodes (LEDs) and photovoltaic devices .
Spiro[fluorene-9,7'-dibenzo[c,h]acridine] Derivatives
  • Substituents : Bromo at 2- or 2,7-positions.
  • Properties : Spiro architecture disrupts conjugation, altering electronic properties. Bromo groups enable functionalization via cross-coupling .
  • Applications : Host materials in OLEDs .

Comparative Data Tables

Table 1: Physical Properties of Selected Fluorene Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point (°C) Key Applications
2-Bromo-7-fluoro-9H-fluorene C₁₃H₈BrF 263.10 2-Br, 7-F Not reported Synthetic intermediate
2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene C₁₅H₁₃BrCl 323.62 2-Br, 7-Cl, 9,9-diMe Not reported Catalysis
7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene C₁₅H₁₂BrI 383.07 7-Br, 2-I, 9,9-diMe 424.2 Organic electronics
2,7-Diiodo-9,9-dioctyl-9H-fluorene C₂₉H₄₀I₂ 642.44 2,7-I, 9,9-di-octyl Not reported Polymer synthesis

Table 2: Reactivity and Functionalization Potential

Compound Name Key Reactivity Functionalization Example
This compound Suzuki coupling at Br, electrophilic at F Arylation for OLED emitters
2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene Nitro reduction, bromine substitution Amine derivatives for sensors
2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene Sequential cross-coupling (Br then I) Dendritic polymers

Biological Activity

2-Bromo-7-fluoro-9H-fluorene (CAS No. 1806-21-9) is a halogenated derivative of fluorene that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound features a unique combination of bromine and fluorine substitutions, which may influence its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H8BrF
Molecular Weight267.10 g/mol
IUPAC NameThis compound
InChIInChI=1S/C13H8BrF/c14-13(15)9-8-6-4-2-1-3-5-7(8)10/h1-10H
Canonical SMILESC1=CC2=C(C=C1Br)C(=C(C2)F)C=C3C=CC=CC3=C2

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds structurally related to this fluorene derivative have been shown to exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549) cells.

Case Study: Antiproliferative Activity

In a comparative study, several fluorene derivatives were evaluated for their cytotoxic effects on MCF-7 cells. The results indicated that compounds with similar structural features to this compound demonstrated IC50 values in the low micromolar range, suggesting potent activity:

CompoundIC50 (µM)Cell Line
This compoundNot specifiedMCF-7
CA-4 (control)0.0035MCF-7
3-Fluoro β-lactam0.075MCF-7

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells through pathways involving Bcl2 and Bax modulation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of multidrug-resistant bacterial strains.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial properties of various fluorene derivatives found that certain compounds exhibited notable activity against resistant strains:

CompoundActivity AgainstReference
This compoundA549, MDA-MB-231
Taxol (control)Effective

The binding interactions with dihydrofolate reductase were elucidated through molecular docking studies, indicating a promising avenue for further development as antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of bromine and fluorine atoms enhances its lipophilicity and reactivity, facilitating stronger interactions with proteins involved in cell growth and apoptosis.

Proposed Mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics.
  • Apoptosis Induction : Modulation of apoptotic pathways through Bcl2 family proteins.
  • Antimicrobial Action : Inhibition of key enzymes in bacterial metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-7-fluoro-9H-fluorene?

  • Methodological Answer : The compound can be synthesized via halogenation of the fluorene backbone using palladium-catalyzed cross-coupling reactions. For example, bromine and fluorine substituents can be introduced sequentially using Suzuki-Miyaura coupling or direct electrophilic substitution. Key steps include:

  • Using PdCl₂ as a catalyst with KOH as a base in anhydrous solvents (e.g., THF or DMF) .
  • Purification via fractional crystallization from ethanol to isolate isomers, as demonstrated in analogous halogenated fluorene systems .
    • Critical Parameters : Reaction temperature (80–120°C), inert atmosphere, and stoichiometric control of halogenating agents to avoid over-substitution.

Q. How can researchers characterize this compound’s purity and structure?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments .
  • Mass Spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 411/413 for brominated analogs) and fragmentation patterns .
  • HPLC : For purity assessment (>98% purity) using reverse-phase columns with UV detection at 254 nm .

Q. What are the stability and handling requirements for this compound?

  • Methodological Answer :

  • Storage : Seal in dry, airtight containers under inert gas (N₂ or Ar) at room temperature to prevent degradation .
  • Safety : Use PPE (gloves, goggles) and avoid dust formation due to potential respiratory hazards. Follow GHS guidelines (H302: harmful if swallowed) .

Advanced Research Questions

Q. How does regioselectivity impact halogenation in 9H-fluorene derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

  • Bromine preferentially substitutes at the 2-position due to directing effects of the fluorene π-system .
  • Fluorine introduction at the 7-position may require electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid side reactions .
    • Experimental Design : Compare reactivity using DFT calculations to predict substitution sites, followed by synthesis and NMR validation .

Q. How to resolve contradictions in spectral data for halogenated fluorenes?

  • Methodological Answer : Contradictions (e.g., unexpected MS fragments or NMR shifts) often arise from isomerization or impurities. Strategies include:

  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track substitution patterns .
  • 2D NMR (COSY, NOESY) : To distinguish between positional isomers or rotational conformers .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries using Gaussian or ORCA software to evaluate activation energies for Suzuki or Buchwald-Hartwig couplings .
  • Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvent impact on reaction pathways .

Q. How to optimize reaction conditions for functionalizing this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalyst loading (e.g., Pd 0.5–5 mol%), ligand type (e.g., XPhos vs. SPhos), and solvent polarity to maximize yield .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

Q. What are the environmental implications of lab-scale synthesis?

  • Methodological Answer :

  • Waste Management : Treat halogenated byproducts via controlled incineration or chemical neutralization (e.g., NaHCO₃ for acidic residues) .
  • Biodegradability : Assess using OECD 301F tests; halogenated aromatics typically require specialized microbial consortia for degradation .

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